2-Methylphenyl 2,5-dichlorobenzene-1-sulfonate
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Overview
Description
2-Methylphenyl 2,5-dichlorobenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with methyl and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 2,5-dichlorobenzene-1-sulfonate typically involves the sulfonation of 2,5-dichlorobenzene followed by the introduction of the 2-methylphenyl group. The reaction conditions often require the use of a strong acid, such as sulfuric acid, to facilitate the sulfonation process. The subsequent steps may involve Friedel-Crafts alkylation to introduce the 2-methylphenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl 2,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-Methylphenyl 2,5-dichlorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylphenyl 2,5-dichlorobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenyl benzene-1-sulfonate: Lacks the dichloro substitution, resulting in different chemical properties.
2,5-Dichlorobenzene-1-sulfonate: Lacks the 2-methylphenyl group, affecting its reactivity and applications.
2-Methylphenyl 4-chlorobenzene-1-sulfonate: Substitution pattern differs, leading to variations in chemical behavior.
Uniqueness
2-Methylphenyl 2,5-dichlorobenzene-1-sulfonate is unique due to the combination of the 2-methylphenyl and 2,5-dichloro substitutions, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
88522-52-5 |
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Molecular Formula |
C13H10Cl2O3S |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
(2-methylphenyl) 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C13H10Cl2O3S/c1-9-4-2-3-5-12(9)18-19(16,17)13-8-10(14)6-7-11(13)15/h2-8H,1H3 |
InChI Key |
HXSBHSOLGFSGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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